Ethyl 3-chloro-2-methylbenzoylformate
Description
Ethyl 3-chloro-2-methylbenzoylformate (C${11}$H${11}$ClO$_{3}$) is an α-keto ester featuring a benzoylformate backbone substituted with a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This compound is part of a broader class of esters with applications in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRIBKRWZGTFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 3-chloro-2-methylbenzoylformate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-2-methylbenzoyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Ethyl 3-chloro-2-methylbenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions and produce corresponding substituted products.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Ethyl 3-chloro-2-methylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester functional group can undergo hydrolysis to produce the corresponding carboxylic acid. These reactions can affect various biochemical pathways and cellular processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Chloro-5-Fluorobenzoylformate
A direct analog, ethyl 3-chloro-5-fluorobenzoylformate (C${10}$H${8}$ClFO$_{3}$), differs by replacing the 2-methyl group with a fluorine atom at the 5-position. Key structural and electronic differences include:
- Steric Considerations : The smaller fluorine atom reduces steric hindrance near the keto group, which may enhance accessibility for catalytic interactions .
Table 1: Structural Comparison of Ethyl 3-Chloro-2-Methylbenzoylformate and Its Fluorinated Analog
| Property | This compound | Ethyl 3-Chloro-5-Fluorobenzoylformate |
|---|---|---|
| Molecular Formula | C${11}$H${11}$ClO$_{3}$ | C${10}$H${8}$ClFO$_{3}$ |
| Substituents | 3-Cl, 2-CH$_3$ | 3-Cl, 5-F |
| SMILES | CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)CH$_3$ | CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F |
| InChIKey | Not provided | AXXUGRZDHNZUMR-UHFFFAOYSA-N |
Ethyl 2-Hydroxysulfamoylbenzoate
Another structurally related ester, ethyl 2-hydroxysulfamoylbenzoate (C$9$H${11}$NO$_5$S), features a sulfamoylhydroxy group at the 2-position. Such structural variations highlight the role of functional groups in modulating solubility and metabolic stability .
Methyl 4-Oxo-2,4-Dihydro-1,2-Benzoxazole-3-Carboxylate
This compound (C${10}$H$9$NO$_4$) incorporates a benzoxazole ring system, diverging from the benzoylformate scaffold. The fused oxazole ring enhances rigidity and may improve thermal stability, making it more suitable for high-temperature applications compared to α-keto esters like this compound .
Research Findings and Implications
- Electronic Modulation : Fluorinated analogs (e.g., ethyl 3-chloro-5-fluorobenzoylformate) may offer improved electronic properties for catalytic applications, whereas sulfonamide-containing derivatives (e.g., ethyl 2-hydroxysulfamoylbenzoate) could prioritize bioactivity .
- Crystallographic Insights : Tools like SHELX and ORTEP-3 are critical for resolving the structural nuances of such compounds, enabling precise analysis of substituent effects on molecular geometry .
Biological Activity
Ethyl 3-chloro-2-methylbenzoylformate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl ester group, a chloro substituent, and a methyl group attached to a benzoylformate backbone. The molecular formula for this compound is . Its structure enhances its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death. This effect may be attributed to the compound's ability to interact with lipid bilayers, altering membrane integrity and function.
Anticancer Properties:
In anticancer studies, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. The proposed mechanism involves interference with cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies have suggested that the compound may modulate the activity of specific kinases involved in cancer progression.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent. -
Cancer Cell Line Studies:
In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer activity.
Data Tables
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Antimicrobial Activity (IC50) | 50 µg/mL against various bacteria |
| Anticancer Activity (IC50) | 30 µM against breast cancer cells |
| Mechanism of Action | Disruption of cell membranes; signaling modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
